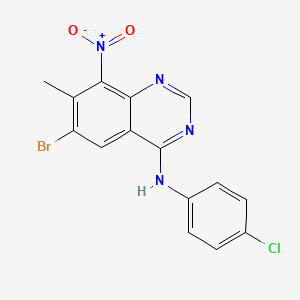
6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.
Métodos De Preparación
The synthesis of 6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the quinazoline ring.
Substitution: The replacement of a hydrogen atom with a 4-chlorophenyl group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different quinazoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, to create new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of other quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death. This mechanism is particularly relevant in its anticancer activity, where it targets cancer cells and inhibits their growth .
Comparación Con Compuestos Similares
6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
- 6-bromo-N-(4-bromophenyl)-1-cyclopentyl-1H-indazole-4-carboxamide
- 6-bromo-N-(4-chlorophenyl)-1-cyclopentyl-1H-indazole-4-carboxamide
These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of bromine, chlorine, and nitro groups in
Propiedades
Fórmula molecular |
C15H10BrClN4O2 |
|---|---|
Peso molecular |
393.62 g/mol |
Nombre IUPAC |
6-bromo-N-(4-chlorophenyl)-7-methyl-8-nitroquinazolin-4-amine |
InChI |
InChI=1S/C15H10BrClN4O2/c1-8-12(16)6-11-13(14(8)21(22)23)18-7-19-15(11)20-10-4-2-9(17)3-5-10/h2-7H,1H3,(H,18,19,20) |
Clave InChI |
IGRNCJMPZCWJAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=C1[N+](=O)[O-])N=CN=C2NC3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















